![molecular formula C25H28ClN5O2S B2400261 N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide CAS No. 1358402-16-0](/img/structure/B2400261.png)
N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide
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Description
N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H28ClN5O2S and its molecular weight is 498.04. The purity is usually 95%.
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Biological Activity
N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core, which is known for its diverse biological activities. The molecular formula is C21H24N2O, with a molecular weight of approximately 336.43 g/mol.
Anticonvulsant Activity
Research indicates that derivatives of quinazoline compounds often exhibit anticonvulsant properties. For instance, studies on related compounds have shown effectiveness in animal models for treating epilepsy. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, which are standard methods for assessing seizure activity.
Table 1: Anticonvulsant Activity of Related Compounds
Compound Name | Dose (mg/kg) | MES Protection | PTZ Protection |
---|---|---|---|
Compound A | 100 | Yes | Yes |
Compound B | 300 | Yes | No |
This compound | TBD | TBD | TBD |
Note: TBD indicates data to be determined in future studies.
Anti-inflammatory Activity
Quinazoline derivatives are also studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK.
Case Study:
A case study involving a quinazoline derivative demonstrated significant reduction in inflammation markers in a mouse model of arthritis. The compound was administered at varying doses, showing dose-dependent efficacy in reducing swelling and pain.
The biological activity of this compound is hypothesized to involve the modulation of neurotransmitter systems and ion channels, particularly sodium channels, which are crucial in neuronal excitability and seizure propagation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to elucidate its metabolic pathways and elimination routes.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2S/c1-17-4-5-18(2)21(14-17)30-10-12-31(13-11-30)23-8-9-25(29-28-23)34-16-24(32)27-20-15-19(26)6-7-22(20)33-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBQAKAJYVXGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.